1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine (molecular formula: C₇H₇BrN₄S) is a heterocyclic compound featuring a brominated thiophene ring linked to a 1,2,4-triazole-3-amine moiety. This structure confers unique physicochemical properties, such as enhanced binding affinity to biological targets and stability under physiological conditions . Its synthesis involves nucleophilic substitution between 5-bromothiophene-2-carbaldehyde and 1H-1,2,4-triazol-3-amine under reflux with a base (e.g., K₂CO₃) and a catalyst (e.g., KI) . The compound is explored for applications in medicinal chemistry (antimicrobial, anticancer agents) and material science (organic semiconductors) .
Properties
Molecular Formula |
C7H7BrN4S |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7BrN4S/c8-6-2-1-5(13-6)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11) |
InChI Key |
FUUMNSUMPLOCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 1H-1,2,4-triazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromothiophene moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural Analogues: Heterocycle Variations
The substitution of the thiophene ring with other aromatic systems significantly alters reactivity and biological activity:
| Compound Name | Heterocycle | Key Features | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine | Pyridine | Nitrogen-containing ring; higher polarity than thiophene | Enhanced enzyme inhibition; antiviral research | |
| 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine | Furan | Oxygen-containing ring; reduced aromaticity compared to thiophene | Potential in organic electronics | |
| 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine | Pyridine | Bromine at pyridine’s 3-position; distinct electronic effects | Antibacterial activity |
Key Insight : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, enhancing interactions with hydrophobic enzyme pockets. Pyridine derivatives, with nitrogen-induced polarity, may exhibit better solubility but reduced membrane permeability .
Halogen Substitution Effects
Halogen type and position influence reactivity and target affinity:
Substituent Position and Functional Group Variations
Modifications to the triazole ring or linker groups alter pharmacological profiles:
| Compound Name | Substituent Features | Unique Properties | Applications | Reference |
|---|---|---|---|---|
| 1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine | Benzyloxy group on triazole | Increased lipophilicity | CNS-targeting drug candidates | |
| 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine | Pyrazole substituent | Enhanced NAMPT enzyme activation | Metabolic disorder therapeutics |
Key Insight : Bulky substituents (e.g., benzyloxy) improve blood-brain barrier penetration but may reduce aqueous solubility .
Table 1. Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Binding Affinity (IC₅₀, nM) | Reference |
|---|---|---|---|---|---|
| Target Compound | 259.13 | 2.1 | 0.45 | 12.3 (EGFR kinase) | |
| 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine | 268.09 | 1.8 | 0.78 | 18.9 (EGFR kinase) | |
| 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine | 214.68 | 2.3 | 0.32 | 45.6 (EGFR kinase) |
Biological Activity
1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound focusing on its anticancer, antibacterial, and antiangiogenic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is , with a molecular weight of approximately 276.16 g/mol. The presence of the bromothiophene moiety is significant as it may enhance the compound's biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. For instance, compounds with a similar triazole core have shown effectiveness against various cancer cell lines.
Case Studies
- In vitro Studies : A study evaluated the anticancer activity of various triazole derivatives, including those similar to 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine, against human cancer cell lines such as HeLa and MCF-7. The results indicated significant cytotoxic effects at low micromolar concentrations, with mechanisms involving apoptosis induction and mitochondrial dysfunction .
- Mechanistic Insights : The anticancer activity was linked to the generation of reactive oxygen species (ROS) and activation of apoptotic pathways (caspase activation), indicating that the compound may induce cell death through oxidative stress mechanisms .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 5.0 | Apoptosis via caspase activation | |
| MCF-7 | 8.0 | ROS generation and mitochondrial depolarization |
Antibacterial Activity
Triazole derivatives are also recognized for their antibacterial properties. The compound has been tested against several bacterial strains.
Antibacterial Efficacy
A comparative study highlighted the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[...]-triazol-3-amine | E. coli | 12 µg/mL |
| 1-[...]-triazol-3-amine | S. aureus | 10 µg/mL |
| Similar Derivative | Pseudomonas aeruginosa | 15 µg/mL |
The results indicated that the compound exhibits notable activity against both E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antiangiogenic Activity
In addition to its anticancer and antibacterial properties, 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has shown antiangiogenic effects.
The antiangiogenic potential was assessed through in vitro assays measuring the inhibition of endothelial cell proliferation and migration:
| Assay Type | Result |
|---|---|
| Endothelial Cell Migration Inhibition | 40% inhibition at 10 µM concentration |
| Proliferation Assay (MTT) | Significant reduction in cell viability at 5 µM |
These findings suggest that the compound may impede tumor growth by inhibiting blood vessel formation necessary for tumor sustenance .
Q & A
Q. What are the optimal synthetic routes for 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine?
- Methodological Answer : A two-step nucleophilic substitution reaction is commonly employed. First, react 5-bromo-2-chloromethylthiophene with a base (e.g., K₂CO₃) in dimethylformamide (DMF) to generate the thiophene-methyl chloride intermediate. Second, substitute the chloride with 1H-1,2,4-triazol-3-amine under reflux conditions (14–16 hours) in the presence of KI as a catalyst. Purify via extraction (ethyl acetate/water) and crystallization (diethyl ether) . Key Considerations :
- Monitor reaction progress via TLC.
- Optimize molar ratios (e.g., 1:1.2 amine:halide) to improve yield.
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm the triazole-thiophene linkage and bromine substitution pattern.
- IR Spectroscopy : Identify N-H stretching (3100–3300 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: ~284.0 for C₈H₇BrN₄S).
- Elemental Analysis : Ensure >95% purity by matching calculated vs. experimental C/H/N ratios .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Structure Solution : Employ SHELXT for initial phase determination via intrinsic phasing.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use restraints for disordered thiophene-bromine groups. Validate with R-factor convergence (<0.05) .
Example Table :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R₁ (I > 2σ(I)) | 0.039 |
| wR₂ (all data) | 0.102 |
Q. How do electronic properties of the bromothiophene substituent influence biological activity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09/B3LYP/6-311++G(d,p) to model charge distribution. The bromine atom increases electrophilicity, enhancing interactions with microbial enzyme active sites (e.g., CYP51 in fungi) .
- Comparative Studies : Synthesize analogs with Cl/NO₂ substituents; assess antimicrobial activity (MIC values) against Candida spp. to isolate electronic effects .
Q. How to resolve discrepancies in reported biological activities of triazole derivatives?
- Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., pH, inoculum size) to minimize variability .
- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data. For example, bromine’s +I effect may reduce potency compared to electron-withdrawing groups like NO₂ .
Q. What computational methods predict binding modes of this compound with SARS-CoV-2 main protease?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB ID 6LU7. Set grid boxes around catalytic dyad (His41/Cys145). Validate poses with MD simulations (NAMD, 100 ns) to assess stability .
Key Metrics : - Binding energy ≤ -7.0 kcal/mol.
- Hydrogen bonds with Glu166/Asn142.
Data Contradiction Analysis
Q. Why do different studies report conflicting thermal stability values for triazole derivatives?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min in N₂) to compare decomposition temperatures.
- Sample Purity : Use HPLC (≥98% purity) to eliminate impurities that lower observed stability. For example, residual solvents can reduce decomposition onset by 20–30°C .
Applications in Material Science
Q. How can this compound be integrated into nitrogen-rich energetic materials?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
